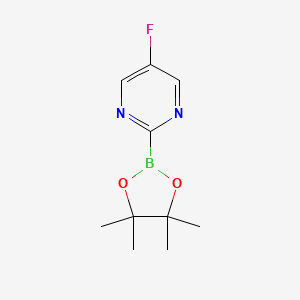
(2-Amino-3-fluorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-3-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a fluorinated aromatic ring with an amino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-3-fluorophenyl)boronic acid typically involves the borylation of 2-fluoroaniline. One common method includes the reaction of 2-fluoroaniline with n-butyllithium (n-BuLi) in dry tetrahydrofuran (THF) under a nitrogen atmosphere, followed by the addition of trimethyl borate and subsequent hydrolysis to yield the boronic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Amino-3-fluorophenyl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with halogenated compounds in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a radical approach.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water are commonly used.
Protodeboronation: Radical initiators and specific solvents are employed.
Major Products:
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Protodeboronation: Results in the formation of the corresponding aryl compound without the boronic acid group.
Applications De Recherche Scientifique
(2-Amino-3-fluorophenyl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Amino-3-fluorophenyl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate, which then participates in various transformations. For example, in Suzuki-Miyaura coupling, the boronic acid group undergoes transmetallation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
3-Fluorophenylboronic acid: Similar structure but lacks the amino group.
2-Fluorophenylboronic acid: Similar structure but lacks the amino group and has the boronic acid group in a different position.
3-Bromo-2-fluorophenylboronic acid: Contains a bromine substituent instead of an amino group.
Uniqueness: (2-Amino-3-fluorophenyl)boronic acid is unique due to the presence of both an amino and a fluorine substituent on the aromatic ring, which can influence its reactivity and interactions in chemical reactions. This combination of functional groups makes it a versatile building block in organic synthesis and a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C6H7BFNO2 |
|---|---|
Poids moléculaire |
154.94 g/mol |
Nom IUPAC |
(2-amino-3-fluorophenyl)boronic acid |
InChI |
InChI=1S/C6H7BFNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H,9H2 |
Clé InChI |
ORCFAETYLJWSNJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=CC=C1)F)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13459526.png)

![4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride](/img/structure/B13459531.png)


![6-Bromo-2,3-dihydrospiro[indene-1,4'-oxan]-3-one](/img/structure/B13459553.png)


![[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B13459567.png)
![6-Tert-butyl-1-azaspiro[3.3]heptane](/img/structure/B13459586.png)




